
5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole
Overview
Description
5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.0464886 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities
5-(4-Chlorophenoxy)-1-ethyl-1H-tetrazole exhibits a variety of biological activities, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that tetrazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacteria and fungi, such as Escherichia coli and Candida albicans . The presence of the chlorophenoxy group enhances the compound's activity against resistant strains .
Analgesic and Anti-inflammatory Effects
The compound has been evaluated for its analgesic and anti-inflammatory effects. Studies indicate that tetrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . This suggests potential applications in treating pain-related conditions.
Anticancer Properties
Some derivatives of tetrazoles have shown promising anticancer activity. Research has indicated that these compounds can act as microtubule destabilizers, which are crucial for cancer cell division . The design of specific analogs targeting cancer pathways is an ongoing area of investigation.
Microwave-Assisted Synthesis
Recent advancements include microwave-assisted synthesis techniques that allow for rapid production with high yields. This method utilizes catalysts such as scandium triflate to facilitate the reaction between nitriles and sodium azide, producing tetrazoles efficiently .
Catalytic Approaches
Various catalysts have been employed in the synthesis of tetrazoles. For instance, solid acid resins and metal nanoparticles have been shown to improve reaction efficiency while simplifying product isolation . These methods are advantageous in both academic research and industrial applications.
Potential Therapeutic Uses
The therapeutic potential of this compound spans various medical fields:
Pharmaceutical Applications
Due to its analgesic, anti-inflammatory, and antimicrobial properties, this compound is being explored for incorporation into pharmaceuticals aimed at treating pain, infections, and inflammation . The structural features of tetrazoles make them suitable candidates for drug design, particularly in developing new therapeutic agents.
Agricultural Applications
Beyond human health applications, tetrazole derivatives are also being investigated for their use as herbicides and pest control agents. Their ability to disrupt biological processes in target organisms makes them valuable in agricultural settings .
Case Studies
Several studies illustrate the efficacy of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli with MIC values lower than standard antibiotics. |
Study B | Analgesic Effects | Showed reduction in pain response in animal models comparable to established analgesics. |
Study C | Anticancer Activity | Identified as a microtubule destabilizer with IC50 values indicating potent anticancer effects in vitro. |
Properties
IUPAC Name |
5-(4-chlorophenoxy)-1-ethyltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-2-14-9(11-12-13-14)15-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCWNUXGKKXDSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.